Mefluidide

Catalog No.
S534904
CAS No.
53780-34-0
M.F
C11H13F3N2O3S
M. Wt
310.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mefluidide

CAS Number

53780-34-0

Product Name

Mefluidide

IUPAC Name

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide

Molecular Formula

C11H13F3N2O3S

Molecular Weight

310.29 g/mol

InChI

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)

InChI Key

OKIBNKKYNPBDRS-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 180 mg/L at 23 °C
In water, 0.18 g/L at 25 °C
Solubility at 25 °C (g/L): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350
Soluble in acetone, methanol; slightly soluble in benzene
Solubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/L, 23 °C)

Synonyms

Mefluidide, N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C

The exact mass of the compound Mefluidide is 310.0599 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.80e-04 min water, 180 mg/l at 23 °cin water, 0.18 g/l at 25 °csolubility at 25 °c (g/l): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350soluble in acetone, methanol; slightly soluble in benzenesolubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/l, 23 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Mefluidide (CAS 53780-34-0) is a targeted Type I (Class C) plant growth regulator and acetamide derivative, utilized primarily for the post-emergence suppression of seedheads and vegetative growth in professional turf and agricultural management. Unlike Type II regulators that inhibit cell elongation, mefluidide directly inhibits cell division (mitosis) within meristematic tissues [1]. Its procurement value is firmly anchored in its measured efficacy for suppressing prolific seedhead producers, such as Poa annua, and its utility as a well-characterized, rapid-degradation analytical standard in environmental fate modeling [2].

Substituting mefluidide with common Type II growth regulators, such as trinexapac-ethyl or paclobutrazol, fundamentally compromises the physiological outcome in strict turf management protocols. While Type II compounds effectively stunt vegetative internode elongation by blocking late-stage gibberellic acid biosynthesis, they fail to prevent the cellular division required for reproductive structure formation [1]. Consequently, relying on trinexapac-ethyl as a generic substitute during critical spring growing degree day (GDD) windows results in unacceptable seedhead emergence, reduced carbohydrate reserves, and diminished turf quality, making mefluidide non-interchangeable for environments requiring complete seedhead eradication .

Quantifiably Greater Poa annua Seedhead Suppression Efficacy

Field evaluations comparing mefluidide to ethephon and trinexapac-ethyl demonstrate mefluidide's greater capacity to inhibit annual bluegrass seedheads. When applied within the optimal 220–270 GDD (base 0°C) window, mefluidide provides the highest level of seedhead suppression, significantly outperforming ethephon and trinexapac-ethyl, which primarily target cell elongation or ethylene production rather than halting meristematic cell division [1].

Evidence DimensionSeedhead suppression efficacy in Poa annua
Target Compound DataHighest suppression level achieved with lowest relative injury when applied at 220-270 GDD0
Comparator Or BaselineEthephon and Trinexapac-ethyl (lower suppression efficacy across 4 out of 5 trial years)
Quantified DifferenceMefluidide consistently provided higher seedhead suppression over ethephon/trinexapac-ethyl combinations in 80% of multi-year field trials.
Conditions5-year field study on 10-year-old annual bluegrass fairway, 1.5-cm cut, evaluated across 12 spring application dates.

Procurement for spring turf management must prioritize mefluidide when complete prevention of seedhead emergence is the primary agronomic objective.

Environmental Persistence and Soil Half-Life Profile

Mefluidide exhibits a highly favorable environmental degradation profile compared to persistent root-absorbed regulators like paclobutrazol. Analytical studies establish that mefluidide dissipates with a rapid half-life of 2.0 to 3.3 days in warm-season turf soils and 1.2 to 1.4 days in cool-season soils [1]. This non-persistent nature prevents long-term soil carryover and root-stunting accumulation, a common risk with triazole-based PGRs.

Evidence DimensionSoil half-life (aerobic degradation)
Target Compound Data1.2 to 3.3 days in turf soils
Comparator Or BaselinePaclobutrazol / standard triazole PGRs (typically moderately to highly persistent, lasting months)
Quantified DifferenceMefluidide degrades to half its original concentration in under 4 days, categorizing it as non-persistent and avoiding multi-season carryover.
ConditionsWarm-season (Georgia) and cool-season (Missouri) turf soil environmental fate studies.

Crucial for formulators and turf managers requiring a high-efficacy regulator that clears rapidly from the soil profile without residual toxicity.

Tank-Mix Compatibility for Phytotoxicity Mitigation

While mefluidide alone can induce transient phytotoxicity in sensitive species like creeping bentgrass, it demonstrates high formulation compatibility with Type II regulators. Tank-mixing mefluidide with trinexapac-ethyl or chelated iron significantly reduces turfgrass discoloration while maintaining Type I seedhead control. This compatibility allows formulators to leverage mefluidide's potent cell division inhibition without sacrificing visual turf quality.

Evidence DimensionTurfgrass visual injury / phytotoxicity
Target Compound DataReduced discoloration when tank-mixed with trinexapac-ethyl or iron
Comparator Or BaselineMefluidide applied alone (can cause transient yellowing/injury on fine turf)
Quantified DifferenceSynergistic application widens the safe application window and minimizes basal rot anthracnose incidence compared to standalone applications.
ConditionsSpring application on golf course putting greens and fairways.

Enables buyers to confidently incorporate mefluidide into integrated PGR programs, balancing maximum seedhead control with aesthetic safety.

Distinct Cellular Target: Division vs. Elongation

Mefluidide is classified as a Type I (Class C) growth regulator, distinguishing it biochemically from Type II (Class A/B) regulators. Instead of merely inhibiting late-stage gibberellic acid biosynthesis to shorten internodes (like trinexapac-ethyl), mefluidide is absorbed by both foliage and roots to directly inhibit mitosis in meristematic tissues [1]. This fundamental mechanistic difference is what makes it specifically capable of halting the formation of reproductive structures.

Evidence DimensionPrimary cellular target and physiological outcome
Target Compound DataInhibits cell division (mitosis) in meristematic tissue
Comparator Or BaselineTrinexapac-ethyl / Paclobutrazol (Inhibit gibberellic acid biosynthesis / cell elongation)
Quantified DifferenceMefluidide halts new cell formation (preventing seedheads), whereas comparators only reduce the size of newly formed cells.
ConditionsBiochemical pathway analysis in turfgrass and agricultural species.

Scientific buyers must select mefluidide when the biological objective requires halting cell proliferation rather than just reducing cellular dimensions.

Annual Bluegrass (Poa annua) Seedhead Eradication Programs

Mefluidide is the targeted choice for spring applications on golf courses and sports fields where preventing Poa annua seedheads is critical for playability and carbohydrate conservation, directly utilizing its Type I mitosis-inhibiting properties [1].

Short-Residual Turf Growth Regulation

Highly suitable for environments requiring strict growth control without the risk of long-term soil accumulation, leveraging its rapid 1.2 to 3.3-day half-life to prevent the multi-season carryover typical of triazole regulators [2].

Integrated PGR Tank-Mix Formulations

Procured by agricultural chemical formulators to create synergistic blends with trinexapac-ethyl, combining mefluidide's unmatched seedhead suppression with Type II vegetative regulation and reduced phytotoxicity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] White, odorless, crystalline solid; [Chem Service MSDS]

Color/Form

Crystalline solid
Crystals

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

310.05989794 Da

Monoisotopic Mass

310.05989794 Da

Heavy Atom Count

20

LogP

2.02 (LogP)
log Kow = 2.02

Odor

Odorless

Decomposition

When heated to decomposition it emit very toxic fumes of /fluoride, nitrogen oxides, and sulfur oxides/.
Aqueous solutions decompose in UV light.

Appearance

Solid powder

Melting Point

183-185 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

499DH82Q8O

Use and Manufacturing

IDENTIFICATION: Mefluidide is a crystalline solid. It is odorless. It is moderately soluble in water. USE: Mefluidide is used in agriculture and on golf courses, right of ways, airports and public and industrial areas to control plant growth and as an herbicide. It can also be used on residential lawns. EXPOSURE: Workers who use mefluidide may breathe in vapors or have direct skin contact. The general population may be exposed to mefluidide when treating residential lawns or entering recreational areas treated with mefluidide products. If mefluidide is released to the environment, it will be broken down in air. Mefluidide released to air will also be in or on particles that eventually fall to the ground. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for mefluidide to produce toxic effects in humans were not available. Mefluidide is a minimal eye irritant in laboratory animals. It does not cause skin irritation or allergic skin reactions following direct skin exposure. Mefluidide is considered slightly toxic to laboratory animals following oral exposure, and practically non-toxic following inhalation or dermal exposure. Tremors, hunched posture, loss of body weight, and liver and kidney toxicity were observed in laboratory animals following repeated oral exposure to moderate-to-high oral doses of mefluidide. No evidence of infertility or birth defects were observed in laboratory animals exposed to mefluidide before and/or during pregnancy. Increased abortion and decreased pup weight were observed in laboratory animals exposed to mefluidide during pregnancy at high doses that also made the mothers sick. Tumors were not induced in laboratory animals following lifetime oral exposure to mefluidide. The potential for mefluidide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

VP: <1X10-4 mm Hg at 25 °C

Other CAS

53780-34-0

Wikipedia

Mefluidide

Use Classification

Agrochemicals -> Plant Growth Regulators

Methods of Manufacturing

Mefluidide can be synthesized by reaction of 2,4-dimethyl-5-nitroaniline with acetyl chloride, reduction of the nitro group, and treatment of the resulting product with trifluoromethylsulfonyl chloride.
Preparation: T.L. Fridinger, Germany patent 2406475; idem, United States of America patent 3894073 (1974, 1975 to 3M).

General Manufacturing Information

Mefluidide, mefluidide diethanolamine salt, and mefluidide potassium salt are collectively referred to as mefluidide. Mefluidide was first registered in October 1984, mefluidide diethanolamine salt was first registered in March 1973, and mefluidide potassium salt was first registered in December 1988. ... Based on the structural similarities of mefluidide (114001) and its diethanolamine (DEA) (114002) and potassium salts (114003), and the physical and chemical properties of the DEA and potassium salts, EPA has concluded that mefluidide DEA and potassium salts are biologically equivalent to mefluidide and thus they share the same toxicity as free mefluidide.
Mefluidide-K and mefluidide-DEA will dissociate rapidly and completely to form mefluidide acid. Two ... dissociation studies indicated mefluidide-K completely dissociated in 7 minutes and mefluidide-DEA completely dissociated in 3 minutes. Mefluidide acid is in equilibrium with mefluidide.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.
Aqueous solutions decompose in UV light.

Dates

Last modified: 08-15-2023
1: Tresch S, Heilmann M, Christiansen N, Looser R, Grossmann K. Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases. Phytochemistry. 2012 Apr;76:162-71. doi: 10.1016/j.phytochem.2011.12.023. Epub 2012 Jan 25. PubMed PMID: 22284369.
2: Pence VC. Abscisic Acid and the maturation of cacao embryos in vitro. Plant Physiol. 1992 Apr;98(4):1391-5. PubMed PMID: 16668805; PubMed Central PMCID: PMC1080362.
3: Johnson-Flanagan AM, Huiwen Z, Thiagarajah MR, Saini HS. Role of Abscisic Acid in the Induction of Freezing Tolerance in Brassica napus Suspension-Cultured Cells. Plant Physiol. 1991 Apr;95(4):1044-8. PubMed PMID: 16668089; PubMed Central PMCID: PMC1077649.
4: Turner KE, Paterson JA, Kerley MS, Forwood JR. Mefluidide treatment of tall fescue pastures: forage quality. J Anim Sci. 1990 Oct;68(10):3406-11. PubMed PMID: 2254211.
5: Turner KE, Paterson JA, Kerley MS, Forwood JR. Mefluidide treatment of tall fescue pastures: intake and animal performance. J Anim Sci. 1990 Oct;68(10):3399-405. PubMed PMID: 2254210.
6: Orr W, Johnson-Flanagan AM, Keller WA, Singh J. Induction of freezing tolerance in microspore-derived embryos of winter Brassica napus. Plant Cell Rep. 1990 Mar;8(10):579-81. doi: 10.1007/BF00270057. PubMed PMID: 24232675.
7: Chung CT, Staba EJ. Effects of Age and Growth Regulators on Growth and Alkaloid Production in Cinchona ledgeriana Leaf-Shoot Organ Cultures. Planta Med. 1987 Apr;53(2):206-10. PubMed PMID: 17268995.
8: Wimer SK, Ward JK, Anderson BE, Waller SS. Mefluidide effects on smooth brome composition and grazing cow-calf performance. J Anim Sci. 1986 Oct;63(4):1054-62. PubMed PMID: 3021702.
9: Storey GK, Gardner WA. Sensitivity of the Entomogenous Fungus Beauveria bassiana to Selected Plant Growth Regulators and Spray Additives. Appl Environ Microbiol. 1986 Jul;52(1):1-3. PubMed PMID: 16347095; PubMed Central PMCID: PMC203383.
10: Zhang CL, Li PH, Brenner ML. Relationship between Mefluidide Treatment and Abscisic Acid Metabolism in Chilled Corn Leaves. Plant Physiol. 1986 Jun;81(2):699-701. PubMed PMID: 16664884; PubMed Central PMCID: PMC1075405.
11: Tseng MJ, Li PH. Mefluidide protection of severely chilled crop plants. Plant Physiol. 1984 May;75(1):249-50. PubMed PMID: 16663584; PubMed Central PMCID: PMC1066874.
12: Clark DE, Coppock CE, Ivie GW. Residues of the plant growth regulator mefluidide [N-[2,4]dimethy-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide] in the milk and tissues of lactating dairy cows: a 28-day feeding study. J Agric Food Chem. 1981 Nov-Dec;29(6):1175-9. PubMed PMID: 7198660.
13: Lui JH, Staba EJ. Effects of age and growth regulators on serially propagated Digitalis Ianata leaf and root cultures. Planta Med. 1981 Jan;41(1):90-5. PubMed PMID: 17401824.
14: Ivie GW. Fate of the plant growth regulator mefluidide [N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide] in a cow and sheep. J Agric Food Chem. 1980 Nov-Dec;28(6):1286-8. PubMed PMID: 7451759.

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